molecular formula C47H72O15 B1248661 Avermectin B2b

Avermectin B2b

Cat. No. B1248661
M. Wt: 877.1 g/mol
InChI Key: ZPAKHHSWIYDSBJ-YAGODIQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin B2b is an oligosaccharide.

Scientific Research Applications

  • Biological Effects and Mechanism of Action : Avermectins, including Avermectin B2b, exhibit a range of biological effects such as anthelmintic and insecticidal properties. They work by disrupting the transmission of electrical impulses in the muscles and nerves of invertebrates, amplifying the effects of glutamate on specific chloride channels. This group of compounds has shown potential in cancer, diabetes, and other metabolic disorders treatment (El-Saber Batiha et al., 2020).

  • Avermectin-sensitive Glutamate-gated Chloride Channel : Research on Caenorhabditis elegans identified an avermectin-sensitive glutamate-gated chloride channel. This study contributes to understanding the molecular target of avermectins and their mechanism of action (Cully et al., 1994).

  • Biosynthetic Pathway Engineering : Engineering of the aveC gene in Streptomyces avermitilis, a producer of avermectin and its analogs, resulted in improved production ratios of desired avermectin analogs. This research has significant implications for commercial production and the generation of novel avermectin derivatives (Stutzman-Engwall et al., 2003).

  • Heterologous Expression for Derivative Development : Efforts to clone and heterologously express the avermectin biosynthetic gene cluster aim to facilitate the development of new avermectin derivatives and advance studies in synthetic biology (Deng et al., 2017).

  • Impact on Ecosystem and Agricultural Applications : Avermectins, including Avermectin B2b, are used extensively in agriculture and animal husbandry due to their potent anthelmintic, insecticidal, and acaricidal properties. Their eco-toxicological effects, particularly in relation to soil and water ecosystems, are an area of ongoing research (Bai & Ogbourne, 2016).

  • Avermectin Production Enhancement : Studies show that overexpressing certain transporters can significantly enhance the production of avermectins in Streptomyces avermitilis, offering insights into increasing the efficiency of avermectin production for commercial use (Qiu et al., 2011).

properties

Product Name

Avermectin B2b

Molecular Formula

C47H72O15

Molecular Weight

877.1 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C47H72O15/c1-23(2)41-27(6)34(48)21-46(62-41)20-32-17-31(61-46)15-14-25(4)42(24(3)12-11-13-30-22-55-44-39(49)26(5)16-33(45(51)58-32)47(30,44)52)59-38-19-36(54-10)43(29(8)57-38)60-37-18-35(53-9)40(50)28(7)56-37/h11-14,16,23-24,27-29,31-44,48-50,52H,15,17-22H2,1-10H3/b12-11+,25-14+,30-13+/t24-,27-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46-,47+/m0/s1

InChI Key

ZPAKHHSWIYDSBJ-YAGODIQJSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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